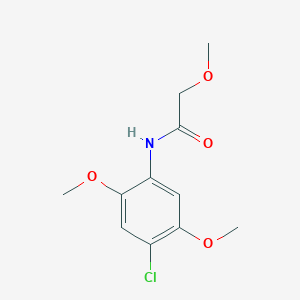
1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is an organic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has shown promising results in the development of new drugs and as a reagent for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, it has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in lab experiments include its low toxicity and high selectivity for certain enzymes and proteins. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone. One area of interest is its potential as a treatment for viral infections, such as COVID-19. Another area of interest is its use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its properties for use in various applications.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 1-(4-fluorophenyl)ethanone with 3-chloro-2-pyrazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions.
Scientific Research Applications
1-(4-fluorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in drug development. It has been found to exhibit antitumor, antioxidant, and anti-inflammatory activities. Additionally, it has been shown to have potential as an antiviral and antibacterial agent.
properties
IUPAC Name |
3-chloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-8(9-2-4-10(14)5-3-9)17-18-12-11(13)15-6-7-16-12/h2-7H,1H3,(H,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJMCONSPXPKAA-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5770423.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B5770438.png)

![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5770452.png)

![3-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5770478.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5770479.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)